molecular formula C20H20N4O4S B241459 8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No. B241459
M. Wt: 412.5 g/mol
InChI Key: AYTRSIFUONTLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DMPQ and belongs to the class of pyrimidoquinoline derivatives.

Mechanism of Action

The mechanism of action of DMPQ is still not fully understood. However, it has been proposed that DMPQ exerts its pharmacological effects by interacting with various cellular targets. For instance, DMPQ has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription (Zhang et al., 2015). Moreover, DMPQ has also been shown to inhibit the activity of dihydrofolate reductase, which is an enzyme required for the synthesis of DNA and RNA (Wang et al., 2017).
Biochemical and Physiological Effects
DMPQ has been shown to exhibit various biochemical and physiological effects. For instance, DMPQ has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2015). Moreover, DMPQ has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of dihydrofolate reductase (Wang et al., 2017). Additionally, DMPQ has been shown to inhibit the replication of hepatitis C virus in vitro (Li et al., 2018).

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMPQ in lab experiments is its potent pharmacological activity. DMPQ has been shown to exhibit anticancer, antimalarial, and antiviral activities, which make it an attractive compound for drug development. Moreover, DMPQ is relatively easy to synthesize and can be obtained in good yield and purity. However, one of the limitations of using DMPQ in lab experiments is its potential toxicity. DMPQ has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on DMPQ. One of the potential applications of DMPQ is in the development of novel anticancer drugs. DMPQ has been shown to exhibit potent anticancer activity, and further studies are needed to explore its potential as a therapeutic agent. Moreover, DMPQ has also been shown to exhibit antimalarial and antiviral activities, which make it a promising compound for the development of new drugs for the treatment of these diseases. Additionally, further studies are needed to explore the mechanism of action of DMPQ and its potential targets in cells.

Synthesis Methods

The synthesis of DMPQ involves the reaction of 3-nitroaniline with 2,6-dimethyl-4-(methylthio)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydride and ethyl acetoacetate to obtain DMPQ in good yield and purity.

Scientific Research Applications

DMPQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antiviral activities. In a study conducted by Zhang et al. (2015), DMPQ was found to induce apoptosis in human cervical cancer cells by activating the caspase-3 pathway. Another study by Wang et al. (2017) demonstrated that DMPQ has potent antimalarial activity against Plasmodium falciparum. Moreover, DMPQ has also been shown to inhibit the replication of hepatitis C virus in vitro (Li et al., 2018).

properties

Product Name

8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H20N4O4S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(7-10)24(27)28)16-17(21-12)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26)

InChI Key

AYTRSIFUONTLBN-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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